ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate
Overview
Description
Ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate is a biochemical compound used for proteomics research . It has a molecular weight of 230.65 .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as this compound, has been a topic of interest in various research studies . For instance, α,β-ethylenic ketones with a leaving group may react with hydrazine derivatives to form pyrazolines. After the removal of the leaving group, the desired pyrazoles are obtained .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 230.65 . More detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Antimicrobial Applications
Ethyl 2-(1H-pyrazol-1-yl)acetate, a related compound of ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate, has been used in the synthesis of new antimicrobial agents. A study by Asif et al. (2021) demonstrated its application in creating derivatives that exhibited significant antibacterial properties against common pathogenic bacteria such as Staphylococcus aureus and Escherichia coli (Asif, Alghamdi, Alshehri, & Kamal, 2021).
Synthesis of Heterocyclic Compounds
Matiichuk et al. (2008) explored the synthesis of pyrazolo[3,4-d]pyridazines, starting from reactions with ethyl 2-methyl-and 2-chloro-4-oxobutanoates, leading to various ethyl 2-(arylhydrazono)propanoates and chloro(arylhydrazono)acetates (Matiichuk, Potopnyk, & Obushak, 2008).
Fungicidal Applications
A study by Chen, Li, and Han (2000) involved the synthesis of 2-alkyl (alkythio)-5-((4-chloro)-3-ethyl-1-methyl-1H-pyrazole-5-yl)-1,3,4-oxadiazoles (thiadiazoles) from this compound for potential fungicidal applications. These compounds showed promising results against rice sheath blight, a major disease of rice in China (Chen, Li, & Han, 2000).
Anticancer Research
A 2017 study by Jose synthesized quadracyclic regioisomers from ethyl 5-amino-1H-pyrazole-4-carboxylate, including derivatives of this compound. These compounds demonstrated in vitro antiproliferative activity, with some derivatives showing superior activity to the anticancer agent paclitaxel (Jose, 2017).
Mechanism of Action
Target of Action
A related compound has shown potent in vitro antipromastigote activity, suggesting potential interaction with parasitic targets .
Biochemical Pathways
The biochemical pathways affected by Ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate are currently unknown . The compound’s structure suggests potential involvement in various biochemical reactions, but specific pathways have yet to be identified.
Properties
IUPAC Name |
ethyl 2-(5-chloro-4-formyl-3-methylpyrazol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3/c1-3-15-8(14)4-12-9(10)7(5-13)6(2)11-12/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCHLZCPHSGERF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353302 | |
Record name | ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263553-80-6 | |
Record name | ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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